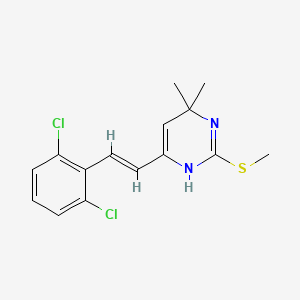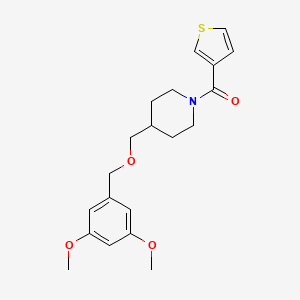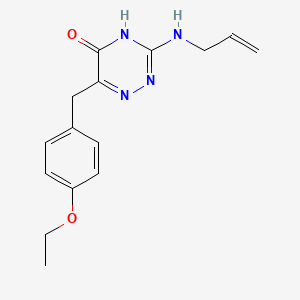![molecular formula C16H15BrN2O5 B2621723 [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-22-5](/img/structure/B2621723.png)
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate, also known as DMBO-BPC, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has been found to modulate the expression of several genes involved in cancer cell growth and proliferation, including the tumor suppressor gene p53 and the oncogene c-Myc. It has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. In addition, [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing novel cancer therapeutics. However, its complex synthesis method and limited availability may pose challenges for researchers interested in studying its properties.
Zukünftige Richtungen
Future research on [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate could focus on elucidating its mechanism of action and identifying its molecular targets in cancer cells. Additionally, further studies could explore its potential therapeutic applications in the treatment of inflammatory diseases and neurodegenerative disorders. Finally, efforts could be made to optimize the synthesis method of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate to improve its availability for research and potential clinical use.
Synthesemethoden
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 5-bromopyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to yield [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the development of novel therapeutics for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[2-(2,5-dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-22-12-3-4-14(23-2)13(6-12)19-15(20)9-24-16(21)10-5-11(17)8-18-7-10/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGLCJQNZTAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2621640.png)

![2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2621644.png)

![2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2621648.png)
![N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2621649.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2621653.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2621654.png)

![3-Tert-butyl-1-(2-ethoxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2621657.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B2621662.png)